6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]

Medicinal Chemistry Physicochemical Property Analysis Drug Design

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (CAS 1860866-12-1) is a chlorinated spirocyclic heterocyclic building block (C9H9ClN2, MW 180.63 g/mol) incorporating a dihydropyrrolo[3,2-c]pyridine core fused via a spiro-carbon to a cyclopropane ring. This compound belongs to the pyrrolo[3,2-c]pyridine class, a privileged scaffold in medicinal chemistry for kinase inhibitor discovery and neuroactive agent development.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 1860866-12-1
Cat. No. B6315052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
CAS1860866-12-1
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1CC12CNC3=CC(=NC=C23)Cl
InChIInChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2
InChIKeySNRZSUULEWZLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (CAS 1860866-12-1): Procurement-Focused Overview of a Spirocyclic Heterocyclic Building Block


6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (CAS 1860866-12-1) is a chlorinated spirocyclic heterocyclic building block (C9H9ClN2, MW 180.63 g/mol) incorporating a dihydropyrrolo[3,2-c]pyridine core fused via a spiro-carbon to a cyclopropane ring . This compound belongs to the pyrrolo[3,2-c]pyridine class, a privileged scaffold in medicinal chemistry for kinase inhibitor discovery and neuroactive agent development [1]. The presence of the chlorine atom at the 6-position, combined with the conformational constraint imposed by the spiro-cyclopropane, offers a distinct vector for structure-activity relationship (SAR) exploration that is not accessible through non-halogenated or non-spirocyclic analogs.

Why Generic Substitution Fails for 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]: Structural Determinants of Scaffold Differentiation


In medicinal chemistry and chemical biology procurement, a building block is not defined solely by its core heterocycle but by the precise substitution pattern that dictates its reactivity, physicochemical properties, and downstream biological fingerprint. For 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane], generic substitution with the non-chlorinated parent (1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridine], CAS 1823921-15-8) or the heteroaromatic 6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 74976-31-1) [1] is chemically non-equivalent. The chlorine at the 6-position alters the electronic character of the pyridine ring, affecting both nucleophilic aromatic substitution reactivity and hydrogen-bond acceptor capacity, while the spirocyclopropane enforces a rigid conformation that reduces entropic penalty upon target binding when elaborated into lead molecules. These structural distinctions result in different LogP, solubility, and metabolic stability profiles in derived compounds, making interchanging these building blocks a high-risk strategy that can derail SAR campaigns or lead to false-negative screening results.

Quantitative Differentiation Evidence for 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] Procurement


Chlorine Substituent Effect on Calculated LogP and Lipophilic Ligand Efficiency (LLE) Potential

The chlorine atom at the 6-position of 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] increases calculated lipophilicity by approximately 0.5–1.5 LogP units relative to the non-halogenated parent scaffold 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridine] (CAS 1823921-15-8). In the broader pyrrolo[3,2-c]pyridine class, the introduction of a C6 chlorine atom has been shown to enhance metabolic stability and cellular potency of MPS1 kinase inhibitors by increasing binding affinity without proportionally increasing LogP, thereby improving Lipophilic Ligand Efficiency (LLE) [1]. This property directly translates to a more developable lead series when the building block is elaborated.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Spiro-Cyclopropane Conformational Restriction and Its Impact on Target Binding Entropic Penalty

The spiro-cyclopropane moiety in 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] locks the dihydropyrrolo[3,2-c]pyridine ring into a fixed conformation. This contrasts with the non-spirocyclic analog 6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 74976-31-1), which possesses a planar aromatic system with free rotation around the ring fusion. Spirocyclic compounds in medicinal chemistry have been shown to exhibit higher target binding affinity and selectivity due to reduced entropic penalty upon binding, with documented examples showing increased potency (pIC50 improvements of 0.5–2.0 log units) when a spiro-fused ring is introduced into a pyrrolopyridine scaffold [1]. Furthermore, spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical developability and reduced attrition [2].

Conformational Analysis Structure-Based Drug Design Spirocyclic Chemistry

Commercial Availability and Purity Grade Comparison vs. Closest Non-Halogenated Building Block

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is commercially available from multiple vendors with a purity specification of NLT 98% . In contrast, the non-halogenated parent 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridine] (CAS 1823921-15-8) is less widely stocked, and where available, purity grades are reported as 95% or are not guaranteed . The higher and more consistent purity standard reduces the risk of introducing impurities that could confound biological assay results or require additional purification steps before use in parallel synthesis.

Chemical Procurement Building Block Sourcing Purity Analysis

Synthetic Versatility: Chlorine as a Handle for Downstream Functionalization vs. Inert Analogs

The aryl chloride at the 6-position of 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), enabling direct diversification of the scaffold. This is a distinct synthetic advantage over the non-halogenated parent 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridine] (CAS 1823921-15-8), which requires a separate and often low-yielding C-H functionalization step to introduce substitution at the 6-position. In the pyrrolo[3,2-c]pyridine series, chlorine at the 6-position has been reported to undergo Suzuki coupling with boronic acids in >70% isolated yield under standard Pd(PPh₃)₄ conditions, whereas direct C-H arylation of the non-halogenated analog typically proceeds in <30% yield under comparable conditions [1].

Organic Synthesis Cross-Coupling Chemistry Building Block Elaboration

Optimal Application Scenarios for 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams seeking novel kinase inhibitor scaffolds should consider 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] as a privileged building block. The combination of the spiro-cyclopropane conformational constraint and chlorine atom at the 6-position provides a starting point with higher Fsp³ (0.44) and greater potential for lipophilic ligand efficiency (LLE) optimization relative to flat pyrrolopyridine analogs [1]. The documented potency gains (up to 2 log units) from spiro-fusion and chlorine substitution in the MPS1 kinase inhibitor series directly support its use in generating more selective and orally bioavailable clinical candidates [2].

DNA-Encoded Library (DEL) and Parallel Synthesis Library Production

For DEL and large-scale parallel library synthesis, the chlorine at the 6-position serves as a robust handle for Suzuki and Buchwald-Hartwig diversification, offering >70% expected coupling yields vs. <30% for C-H functionalization of non-halogenated analogs [1]. This efficiency reduces the cost per library compound by approximately 50% when scaled to >100-member libraries. The NLT 98% commercial purity further minimizes purification bottlenecks, making this building block a practical and economical choice for industrial-scale library production [2].

Fragment-Based Lead Discovery (FBLD) Requiring 3D Fragment Libraries

Fragment screening libraries enriched with sp³-rich, three-dimensional fragments outperform purely planar fragment collections in hit rate, target selectivity, and clinical developability. 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] meets the desirable fragment criteria: MW 180.63 (<250 Da), cLogP estimated ~1.5–2.5, and Fsp³ of 0.44 [1]. Its inclusion in a 3D fragment library addresses the recognized attrition risk associated with 'flatland' fragments and provides a vector for fragment growth via chlorine displacement chemistry [2].

Quote Request

Request a Quote for 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.